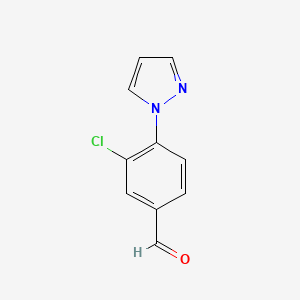

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

CAS No.: 1186663-52-4

Cat. No.: VC2827715

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186663-52-4 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 3-chloro-4-pyrazol-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |

| Standard InChI Key | NEGUYXDHYGIYGW-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl |

| Canonical SMILES | C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl |

Introduction

Chemical Identity and Structural Overview

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde (CAS: 1186663-52-4) is an organic compound characterized by a benzaldehyde core substituted with a chlorine atom at the 3-position and a pyrazole ring at the 4-position. The molecular formula of this compound is C10H7ClN2O with a molecular weight of 206.63 g/mol . Alternative names for this compound include:

The compound belongs to a broader class of heterocyclic aldehydes which incorporate both aromatic and heterocyclic moieties, contributing to its unique chemical reactivity and potential biological properties.

Physical and Chemical Properties

Structural Characteristics

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde possesses several key structural features that influence its chemical behavior:

-

A benzaldehyde core with an aldehyde group at position 1

-

A chlorine substituent at position 3

-

A pyrazole ring attached through a nitrogen atom at position 4

This unique arrangement creates an electron-deficient system due to the presence of the aldehyde group and the electronegative chlorine atom, while the pyrazole ring contributes to the compound's heterocyclic character.

Physical Properties

Based on its chemical structure and related compounds, 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde is expected to be a crystalline solid at room temperature. The presence of the aldehyde group confers moderate polarity to the molecule, influencing its solubility profile in various solvents.

Chemical Reactivity

The presence of multiple functional groups makes this compound particularly versatile in chemical reactions:

-

The aldehyde group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations

-

The pyrazole ring can undergo electrophilic substitution reactions, though with diminished reactivity compared to unsubstituted pyrazole

-

The chlorine substituent can serve as a site for metal-catalyzed coupling reactions

Synthetic Routes and Preparation Methods

Comparative Synthetic Methods

Analogous compounds from the pyrazolyl benzaldehyde family often undergo similar synthetic procedures. For example, the synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes involves the formation of pyrazoline intermediates followed by their transformation to pyrazoles . These methods could potentially be adapted for the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde with appropriate modifications.

Analytical Characterization

Spectroscopic Analysis

Based on the structural features of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde and related compounds, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

The 1H NMR spectrum would likely show:

-

A singlet at approximately δ 10.0 ppm corresponding to the aldehyde proton

-

Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) representing the benzene and pyrazole ring protons

-

Characteristic signals for the pyrazole protons with distinct coupling patterns

The 13C NMR spectrum would be expected to show:

-

A carbonyl carbon signal at approximately δ 190 ppm

-

Aromatic carbon signals in the range of δ 106-155 ppm

-

Distinct signals for carbons bearing the chlorine substituent and at the connection point with the pyrazole ring

Infrared Spectroscopy

Key IR absorption bands would likely include:

-

Aldehyde C-H stretching at approximately 2820 and 2720 cm-1

-

C=O stretching at approximately 1700 cm-1

-

Aromatic C=C stretching at 1600-1400 cm-1

-

C-N stretching associated with the pyrazole ring at 1350-1250 cm-1

-

C-Cl stretching at approximately 750-700 cm-1

Mass Spectrometry

The mass spectrum would be expected to show:

-

A molecular ion peak at m/z 206 corresponding to the molecular weight

-

Characteristic fragmentation patterns involving loss of the aldehyde group and cleavage at the pyrazole-benzene junction

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation, revealing:

-

Bond lengths and angles

-

Dihedral angles between the benzene and pyrazole rings

-

Crystal packing arrangements influenced by intermolecular interactions

Structure Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde have been reported in the literature:

| Compound | Structural Difference | Key Property Difference |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde | Chlorine at position 2 instead of 3 | Different electronic distribution and steric effects |

| 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | Bromine instead of chlorine; chlorinated pyrazole | Enhanced reactivity in coupling reactions; modified electronic properties |

| 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehyde | Additional aryl substituents on pyrazole | Increased lipophilicity; extended conjugation |

Structure-Property Relationships

The position and nature of substituents on the benzaldehyde and pyrazole rings significantly influence the physicochemical and biological properties of these compounds:

-

Electron-withdrawing groups (like chlorine) enhance the electrophilicity of the aldehyde group

-

The position of the chlorine substituent (ortho, meta, or para to the aldehyde) affects the reactivity and stability of the compound

-

Substituents on the pyrazole ring modify the electronic and steric properties of the heterocyclic moiety

Challenges and Future Research Directions

Synthetic Challenges

The synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde presents several challenges that warrant further investigation:

-

Selective introduction of the pyrazole moiety at the desired position

-

Optimization of reaction conditions to improve yields and minimize side products

-

Development of more efficient and environmentally friendly synthetic routes

Analytical Challenges

Comprehensive characterization of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde requires:

-

Detailed spectroscopic analysis to establish structure-property relationships

-

Investigation of conformational preferences using advanced NMR techniques

-

Crystallographic studies to determine solid-state behavior

Future Application Development

Potential future research directions include:

-

Exploration of structure-activity relationships to enhance biological activities

-

Development of novel derivatives with improved properties

-

Investigation of applications in materials science and catalysis

-

Evaluation as a building block for the synthesis of more complex molecules with specific functional properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume